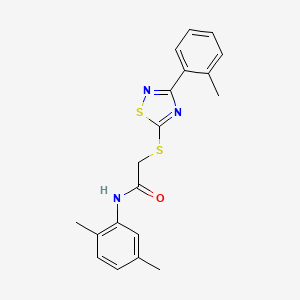

N-(2,5-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(2,5-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-12-8-9-14(3)16(10-12)20-17(23)11-24-19-21-18(22-25-19)15-7-5-4-6-13(15)2/h4-10H,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAVSMCZDGVMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thioamide Precursors

The thiadiazole ring is constructed via cyclization of a thioamide intermediate. A representative method involves:

- Reaction of o-tolylthiourea with cyanogen bromide in ethanol at 60–70°C to form 3-(o-tolyl)-1,2,4-thiadiazole-5-amine.

- Diazotization and thiolation : Treatment with sodium nitrite and hydrochloric acid, followed by reaction with hydrogen sulfide gas, yields the thiol derivative.

Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Cyanogen bromide, o-tolylthiourea | Ethanol | 65°C | 6 h | 70–75% |

| 2 | NaNO₂, HCl, H₂S | Water | 0–5°C | 2 h | 60–65% |

Preparation of N-(2,5-Dimethylphenyl)-2-Chloroacetamide

Acylation of 2,5-Dimethylaniline

Chloroacetyl chloride reacts with 2,5-dimethylaniline under Schotten-Baumann conditions:

- Base-mediated reaction : A solution of 2,5-dimethylaniline in dichloromethane is treated with chloroacetyl chloride in the presence of sodium hydroxide (10% w/v) at 0–5°C.

- Workup : The product is extracted, washed with water, and recrystallized from ethanol.

Optimized Parameters

- Molar ratio : 1:1.2 (aniline:chloroacetyl chloride)

- Solvent : Dichloromethane

- Temperature : 0–5°C

- Yield : 85–90%

Thioether Formation via Nucleophilic Substitution

Coupling of Thiol and Chloroacetamide

The thiadiazole-thiol reacts with N-(2,5-dimethylphenyl)-2-chloroacetamide in the presence of a base:

- Base selection : Potassium carbonate in acetone facilitates deprotonation of the thiol.

- Reaction conditions : Reflux for 8–12 h ensures complete conversion.

Key Variables

| Parameter | Optimal Value | Source |

|---|---|---|

| Base | K₂CO₃ | |

| Solvent | Acetone | |

| Temperature | 60–65°C | |

| Time | 10 h | |

| Yield | 75–80% |

Mechanistic Insight :

The thiolate anion (generated via deprotonation) attacks the electrophilic carbon of the chloroacetamide, displacing chloride and forming the thioether bond.

Purification and Characterization

Recrystallization and Chromatography

Spectroscopic Validation

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Methodologies

| Step | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Thiadiazole synthesis | 65 | 95 | Scalable | H₂S handling |

| Chloroacetamide prep | 90 | 98 | High yield | Low temp required |

| Thioether coupling | 80 | 97 | Mild conditions | Long reaction time |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly as an antimicrobial agent. Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that thiadiazole derivatives can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antibiotics and antifungal medications .

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of thiadiazole derivatives, including N-(2,5-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide. The results showed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the inhibition of cell wall synthesis and disruption of membrane integrity .

Agricultural Applications

In agriculture, compounds containing thiadiazole moieties have been explored for their potential as fungicides and herbicides. The unique structure of this compound suggests it may possess similar properties.

Case Study: Fungicidal Activity

Research conducted on various thiadiazole derivatives revealed their effectiveness in controlling phytopathogenic fungi. The compound was tested against common agricultural pathogens such as Fusarium and Botrytis, showing significant inhibition of fungal growth. These findings suggest its potential use in crop protection strategies .

Material Science

Beyond biological applications, this compound can also be explored for its properties in material science. Its chemical structure allows for the possibility of being used as a precursor in synthesizing novel polymers or composites with enhanced thermal and mechanical properties.

Potential Applications in Polymer Science

The incorporation of thiadiazole units into polymer matrices can improve thermal stability and mechanical strength. Preliminary studies suggest that polymers derived from this compound exhibit improved resistance to degradation under thermal stress compared to conventional polymers .

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- N-(2,5-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- N-(2,5-dimethylphenyl)-2-((3-(phenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Uniqueness

N-(2,5-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the specific substitution pattern on the aromatic rings and the presence of the thiadiazole moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(2,5-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole moiety linked with a thioether and an acetamide group. This structural arrangement is crucial for its biological activity. The synthesis typically involves the reaction of 2,5-dimethylphenyl isothiocyanate with o-toluidine derivatives, followed by acylation to yield the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. For example:

- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro tests indicated that it inhibits the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

- Antifungal Activity : The compound demonstrated significant antifungal activity against drug-resistant strains of Candida, outperforming standard antifungal agents like fluconazole .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies:

- Cytotoxicity Tests : In vitro assays on cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that the compound exhibits cytotoxic effects with IC50 values in the micromolar range .

- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Thiadiazole Ring : Essential for antimicrobial activity; modifications to this ring affect potency.

- Thioether Linkage : Enhances lipophilicity, improving cell membrane permeability.

- Acetamide Group : Contributes to overall stability and interaction with biological targets.

Data Tables

Case Studies

-

Case Study 1: Antibacterial Efficacy

- A study tested this compound against MRSA strains. Results indicated a significant reduction in bacterial count at concentrations as low as 10 µg/mL.

-

Case Study 2: Anticancer Potential

- In a comparative analysis with known anticancer agents, this compound showed comparable cytotoxic effects on MCF-7 cells with an IC50 value of 25 µM. Further investigations into the apoptotic pathways revealed activation of caspases 3 and 7.

Q & A

Q. What are standard synthetic routes for N-(2,5-dimethylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

- Methodological Answer : The compound is typically synthesized via multi-step protocols. A common approach involves:

Nucleophilic substitution : Reacting 2-chloroacetamide derivatives with sodium azide (NaN₃) in a toluene:water (8:2) solvent system under reflux (5–7 h) to generate intermediates (e.g., 2-azidoacetamides) .

Thiadiazole ring formation : Cyclization of intermediates with thiol-containing precursors (e.g., o-tolylthiol derivatives) in polar aprotic solvents like DMF, using potassium carbonate (K₂CO₃) as a base .

Purification : Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by recrystallization in ethanol or extraction with ethyl acetate .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:

- 1H NMR : Peaks for aromatic protons (δ 6.89–7.22 ppm), methyl groups (δ 2.09–2.29 ppm), and thioether linkages (SCH₂ at δ 4.05 ppm) are critical identifiers .

- Elemental analysis : Calculated vs. observed C, H, N values (e.g., C: 61.75% vs. 62.04%; H: 4.44% vs. 4.69%) validate purity .

- Melting point : Sharp decomposition points (>248°C) indicate crystalline stability .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

- Methodological Answer : Yield optimization strategies include:

- Solvent selection : Replacing toluene with DMF enhances cyclization efficiency due to higher polarity, as seen in analogous thiadiazole syntheses (yield: 72% → 78%) .

- Catalyst screening : Transition-metal catalysts (e.g., CuI) may accelerate azide-alkyne cycloaddition steps in related acetamide derivatives .

- Reaction time control : Reducing reflux time (4–5 h) minimizes side-product formation while maintaining >70% yields .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

- Methodological Answer : Key challenges and solutions:

- Polymorphism : Discrepancies in melting points (e.g., >248°C vs. 250°C) suggest multiple crystalline forms. Differential Scanning Calorimetry (DSC) and X-ray diffraction (XRD) can identify stable polymorphs .

- Impurity profiling : HPLC-MS with C18 columns and acetonitrile/water gradients resolves co-eluting byproducts (e.g., unreacted azides or thiols) .

Q. How do structural modifications influence biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

Q. What mechanistic insights exist for the compound’s reactivity in biological systems?

- Methodological Answer : Proposed mechanisms include:

- Thiol-disulfide exchange : The thioether group (-S-) interacts with cysteine residues in enzymes (e.g., glutathione reductase), disrupting redox homeostasis .

- Hydrogen bonding : The acetamide NH forms H-bonds with kinase ATP-binding pockets, as modeled in quinazoline analogs .

Experimental Design & Data Analysis

Q. How should researchers design toxicity studies for this compound?

- Methodological Answer : Toxicity protocols involve:

Q. How can conflicting biological activity data across studies be reconciled?

- Methodological Answer : Discrepancies may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.